molecular formula C8H5F4IO B1604465 1-Iodo-4-(1,1,2,2-tetrafluoroethoxy)benzene CAS No. 863323-03-9

1-Iodo-4-(1,1,2,2-tetrafluoroethoxy)benzene

Cat. No.: B1604465
CAS No.: 863323-03-9
M. Wt: 320.02 g/mol
InChI Key: BVBKUIQRNCSAFZ-UHFFFAOYSA-N
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Description

1-Iodo-4-(1,1,2,2-tetrafluoroethoxy)benzene is an organic compound with the molecular formula C8H5F4IO. It is characterized by the presence of an iodine atom and a tetrafluoroethoxy group attached to a benzene ring.

Preparation Methods

The synthesis of 1-Iodo-4-(1,1,2,2-tetrafluoroethoxy)benzene typically involves the reaction of 4-iodophenol with 1,1,2,2-tetrafluoroethanol in the presence of a suitable base and a catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

1-Iodo-4-(1,1,2,2-tetrafluoroethoxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom.

    Coupling Reactions: It can participate in coupling reactions, forming new carbon-carbon bonds with other aromatic compounds.

Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Iodo-4-(1,1,2,2-tetrafluoroethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Iodo-4-(1,1,2,2-tetrafluoroethoxy)benzene exerts its effects depends on its interaction with specific molecular targets. The iodine atom and tetrafluoroethoxy group can influence the compound’s reactivity and binding affinity to various biological molecules. The pathways involved may include enzyme inhibition, receptor binding, and modulation of signal transduction pathways .

Comparison with Similar Compounds

1-Iodo-4-(1,1,2,2-tetrafluoroethoxy)benzene can be compared with other similar compounds, such as:

    4-Iodophenol: Lacks the tetrafluoroethoxy group, resulting in different chemical properties and reactivity.

    1-Iodo-4-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of a tetrafluoroethoxy group, leading to variations in its chemical behavior and applications.

    This compound:

Properties

IUPAC Name

1-iodo-4-(1,1,2,2-tetrafluoroethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F4IO/c9-7(10)8(11,12)14-6-3-1-5(13)2-4-6/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVBKUIQRNCSAFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(C(F)F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F4IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650430
Record name 1-Iodo-4-(1,1,2,2-tetrafluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863323-03-9
Record name 1-Iodo-4-(1,1,2,2-tetrafluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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